4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
This compound features a 4-oxobutanoic acid backbone substituted with a 3,5-dimethylphenylamino group at the C4 position and a 4-methylpiperazin-1-yl moiety at the C2 position. Its molecular formula is C₁₈H₂₆N₄O₃, with a molecular weight of 358.43 g/mol. The compound’s structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring both aromatic and heterocyclic recognition elements.
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-8-13(2)10-14(9-12)18-16(21)11-15(17(22)23)20-6-4-19(3)5-7-20/h8-10,15H,4-7,11H2,1-3H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCHZRLQFWEJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the 3,5-Dimethylphenylamine: This can be achieved through the nitration of 1,3-dimethylbenzene followed by reduction of the nitro group to an amine.
Synthesis of the Piperazine Derivative: The 4-methylpiperazine can be synthesized from piperazine through alkylation with methyl iodide.
Coupling Reaction: The 3,5-dimethylphenylamine is then coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Final Product: The intermediate product is then reacted with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can involve alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its role as an antineoplastic agent and its potential in targeting specific kinases involved in cancer progression.
Anticancer Activity
Research indicates that compounds similar to 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid exhibit significant anticancer properties by inhibiting specific proteins associated with tumor growth. For instance, polo-like kinase 1 (Plk1), which is often deregulated in cancers, has been a focus for developing inhibitors that can selectively target its non-catalytic polo-box domain (PBD) .
Case Study: Plk1 Inhibition
A study identified novel small molecules that inhibit Plk1 PBD, suggesting that derivatives of the compound could be explored for similar inhibitory effects. The findings demonstrated that these inhibitors could induce mitotic arrest and apoptosis selectively in cancer cells while sparing normal cells .
Neuropharmacological Applications
The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their activity on various neurotransmitter systems and have been explored for treating psychiatric disorders.
Case Study: Piperazine Derivatives
Research has shown that piperazine-containing compounds can modulate serotonin and dopamine receptors, which are critical targets for antidepressants and antipsychotics. The structural features of 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may enhance its binding affinity to these receptors, warranting further investigation into its psychotropic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can lead to the development of more potent analogs. By modifying the piperazine ring or the phenyl substituents, researchers can optimize the compound’s biological activity.
| Modification | Expected Outcome |
|---|---|
| Altering the methyl groups on the phenyl ring | Enhanced potency against specific kinases |
| Modifying the piperazine substituent | Improved selectivity for neurotransmitter receptors |
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Data
Solubility and Stability:
- The target compound’s solubility in water is estimated to be <1 mg/mL due to its balanced lipophilic (phenyl) and polar (piperazine) groups. Pyrrolidine analogs show even lower solubility (~0.2 mg/mL ) .
- Stability studies suggest the target compound is prone to hydrolysis at the 4-oxo position under acidic conditions, a trait shared with other 4-oxobutanoic acid derivatives .
Biological Activity
The compound 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid , often referred to as a derivative of oxobutanoic acid, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C₁₉H₂₃N₇O₃
- Molecular Weight : 349.4 g/mol
- IUPAC Name : 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxobutanoic Core : This is achieved through a condensation reaction involving appropriate acyl chlorides and amines.
- Introduction of the Dimethylphenyl Group : This is accomplished via nucleophilic substitution reactions.
- Attachment of the Methylpiperazinyl Group : The final step involves coupling with 4-methylpiperazine under basic conditions.
Antitumor Activity
Research indicates that derivatives of oxobutanoic acids can exhibit significant antitumor properties. A study focusing on similar compounds showed that they can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. In vitro studies have shown that related compounds exhibit IC50 values indicating effective inhibition at micromolar concentrations.
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects due to the presence of the piperazine moiety. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in animal models.
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Enzyme Inhibition Study :
- Neuropharmacological Evaluation :
Comparative Table of Biological Activities
Q & A
Q. What are the key structural features of 4-((3,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, and how do they influence its reactivity?
The compound contains a 4-oxobutanoic acid backbone modified with a 3,5-dimethylphenylamino group and a 4-methylpiperazine substituent. The ketone group at position 4 enhances electrophilicity, enabling nucleophilic additions or condensations. The 3,5-dimethylphenyl group introduces steric hindrance and lipophilicity, which may affect solubility and intermolecular interactions. The 4-methylpiperazine moiety contributes to basicity and hydrogen-bonding potential, influencing binding to biological targets. Structural analogs, such as 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, have demonstrated coordination capabilities with metals, suggesting similar reactivity for this compound .
Q. What synthetic methodologies are recommended for preparing this compound?
A common approach involves condensation reactions between amines and ketocarboxylic acid derivatives. For example:
- React 4-oxobutanoic acid with 3,5-dimethylphenylamine to form the phenylamino intermediate.
- Introduce the 4-methylpiperazine group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt or palladium catalysis).
Purification steps may include recrystallization from methanol/water mixtures or chromatography (e.g., Chromolith® HPLC columns for high-resolution separation) .
Q. How should researchers characterize this compound to confirm its purity and structure?
- NMR spectroscopy : Analyze and spectra to confirm substituent positions and stereochemistry.
- HPLC-MS : Use reverse-phase columns (e.g., Purospher® STAR) with UV/Vis or mass detection to assess purity and molecular weight.
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, as done for analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
Advanced Research Questions
Q. How can researchers design experiments to study the biological activity of this compound?
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity assays).
- Cytotoxicity screening : Evaluate in cancer cell lines (e.g., MTT assay) with controls for non-specific effects.
- Metal complexation studies : Explore coordination with transition metals (e.g., Cu, Fe) to assess enhanced bioactivity, as seen in structurally related compounds .
Q. How should contradictory data in biological assays be addressed?
- Purity verification : Re-examine compound purity via HPLC and elemental analysis to rule out impurities.
- Dose-response validation : Confirm activity across multiple concentrations and replicate experiments.
- Solvent compatibility : Ensure solvents (e.g., DMSO) do not interfere with assay readouts. For example, residual solvents in analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid have skewed results in past studies .
Q. What strategies are recommended for optimizing the compound’s stability in aqueous solutions?
- pH adjustment : Maintain solutions at pH 5–7 to prevent hydrolysis of the ketone or piperazine groups.
- Lyophilization : Store the compound as a lyophilized powder to minimize degradation.
- Chelating agents : Add EDTA to mitigate metal-catalyzed oxidation, a common issue with oxobutanoic acid derivatives .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps in enzymatic inhibition.
- Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) guided by structural data from analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
